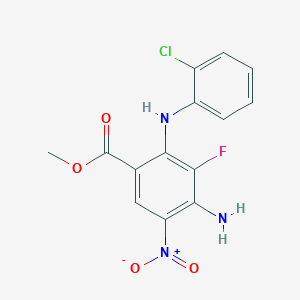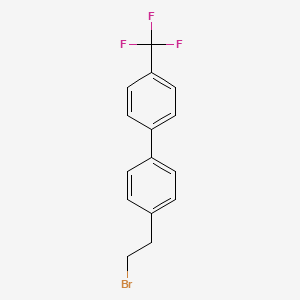
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of multiple functional groups, including an amino group, a chlorophenyl group, a fluoro group, a nitro group, and a benzoic acid methyl ester group. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Esterification: The formation of the methyl ester group.
Each of these steps requires specific reagents and conditions. For example, nitration may involve the use of concentrated nitric acid and sulfuric acid, while fluorination may require the use of a fluorinating agent such as hydrogen fluoride or a fluorine gas. Amination can be achieved using ammonia or an amine derivative, and esterification typically involves the use of methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction conditions are essential for ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro and chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of substituted benzoic acid esters.
Applications De Recherche Scientifique
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their activity. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid ethyl ester
- 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid propyl ester
- 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid butyl ester
Uniqueness
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H11ClFN3O4 |
|---|---|
Poids moléculaire |
339.70 g/mol |
Nom IUPAC |
methyl 4-amino-2-(2-chloroanilino)-3-fluoro-5-nitrobenzoate |
InChI |
InChI=1S/C14H11ClFN3O4/c1-23-14(20)7-6-10(19(21)22)12(17)11(16)13(7)18-9-5-3-2-4-8(9)15/h2-6,18H,17H2,1H3 |
Clé InChI |
NSFSWKABIBVZHO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2Cl)F)N)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-Bis{[2-(methyloxy)ethyl]oxy}phenyl)methanol](/img/structure/B8419466.png)
![2-Thiazolamine, N-[4-chloro-3-(2-furanylmethoxy)phenyl]-](/img/structure/B8419473.png)


![4-[4-(Methylthio)phenyl]furan-2(5H)-one](/img/structure/B8419496.png)





amino]benzaldehyde](/img/structure/B8419545.png)

